molecular formula C12H16OS B13635210 2-(Benzylthio)pentan-3-one

2-(Benzylthio)pentan-3-one

Cat. No.: B13635210
M. Wt: 208.32 g/mol
InChI Key: GIKNJKIFFOBLTD-UHFFFAOYSA-N
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Description

2-(Benzylthio)pentan-3-one is an organic compound with the molecular formula C12H16OS It is a ketone with a benzylthio group attached to the second carbon of the pentan-3-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)pentan-3-one typically involves the reaction of pentan-3-one with benzylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium hydroxide is often used to deprotonate the benzylthiol, making it a better nucleophile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: To ensure consistent product quality and yield.

    Purification: Techniques such as distillation or recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)pentan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution conditions: Typically involve nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)pentan-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)pentan-3-one involves its interaction with molecular targets and pathways. The benzylthio group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pentan-3-one: A simple ketone without the benzylthio group.

    2-(Methylthio)pentan-3-one: Similar structure but with a methylthio group instead of a benzylthio group.

    3-Pentanone: Another ketone with a different substitution pattern.

Uniqueness

2-(Benzylthio)pentan-3-one is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2-benzylsulfanylpentan-3-one

InChI

InChI=1S/C12H16OS/c1-3-12(13)10(2)14-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

GIKNJKIFFOBLTD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)SCC1=CC=CC=C1

Origin of Product

United States

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